2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
Properties
IUPAC Name |
10-methyl-3-phenyl-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-13(2)19-22-20-17(21(26)24(19)14-9-5-4-6-10-14)18(25)15-11-7-8-12-16(15)23(20)3/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTVCXKJEWUISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-component reaction. One common method is the three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimidoquinolinediones substituted in various positions on the benzene ring with electron-donating or electron-withdrawing groups . Another approach involves the use of trityl chloride as a neutral catalyst for the multicomponent cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of commercially available anilines and aldehydes in a one-pot reaction suggests that the synthesis can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include barbituric acid, aldehydes, anilines, and trityl chloride . Reaction conditions often involve refluxing in solvents like chloroform .
Major Products
The major products formed from these reactions are various substituted pyrimidoquinolinediones, which can have different biological activities depending on the substituents .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in various therapeutic applications:
- Anticancer Activity : Similar compounds have demonstrated potential in sensitizing cancer cells to chemotherapeutic agents. For instance, derivatives of pyrimidoquinolinediones have been reported to enhance apoptosis in cancer cells by inhibiting survivin interactions with apoptotic proteins .
Biological Studies
The diverse biological activities of this compound make it valuable for studying biochemical pathways:
- Nonsense Mutation Suppression : It has been studied for its ability to suppress nonsense mutations associated with genetic disorders like cystic fibrosis. In vitro studies have shown that these compounds can enhance the translation efficiency of mRNA containing premature stop codons .
Industrial Applications
The unique chemical properties of 2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can be leveraged in developing new materials and processes in industrial chemistry.
Research indicates that this class of compounds exhibits several mechanisms of action:
- DNA Binding Affinity : Similar compounds are known to interact with DNA, which may contribute to their anticancer effects.
- Biochemical Pathways : The compound's ability to modulate various biochemical pathways underlines its potential as a therapeutic agent.
Case Study 1: Nonsense Mutation Suppression
In a study on cystic fibrosis cells harboring nonsense mutations, treatment with pyrimido[4,5-b]quinoline derivatives led to significant restoration of CFTR protein function. The findings indicated that these compounds could effectively enhance the translation efficiency of mRNA containing premature stop codons .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of 7-nitro derivatives revealed that these compounds could sensitize cancer cells to doxorubicin. The IC50 values indicated effective inhibition of survivin interactions with apoptotic proteins, suggesting a mechanism by which these compounds enhance apoptosis in cancer cells .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to its diverse biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[4,5-b]quinoline-diones exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, physicochemical properties, and reported activities.
Substituent Variations and Molecular Properties
Key Structural and Functional Insights
Position 2 Substituents: Isopropyl vs. Bromophenyl: The 3-bromophenyl substituent in introduces halogen bonding capabilities, which could enhance affinity for hydrophobic enzyme pockets .
Position 7 and 8 Modifications: Nitro (): The electron-withdrawing nitro group at position 7 in 7-nitro-10-octyl-3-phenylpyrimidoquinoline-dione may stabilize charge-transfer interactions, critical for its role as a survivin-Smac antagonist .
Position 10 Alkyl Chains: Methyl vs.
Amino and Azide Functionalization: The dimethylaminopropylamino group in enhances solubility and enables protonation at physiological pH, favoring interactions with acidic residues in enzymes. The azide group in facilitates bioorthogonal labeling, making it valuable for proteomic studies.
Biological Activity
2-Isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a compound belonging to the pyrimidoquinoline family, known for its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine and quinoline moiety. Its chemical formula is , and it has been identified as a promising candidate in medicinal chemistry due to its unique pharmacophore.
Mechanisms of Biological Activity
Research indicates that compounds within this class exhibit multiple biological activities:
-
Nonsense Mutation Suppression :
- The compound has been studied for its ability to act as a suppressor of nonsense mutations. Nonsense mutations can lead to truncated proteins and are implicated in various genetic disorders such as cystic fibrosis and Duchenne muscular dystrophy. By promoting the read-through of premature stop codons, these compounds may restore functional protein synthesis in affected cells .
- Anticancer Activity :
- Antimicrobial Properties :
Case Study 1: Nonsense Mutation Suppression
In a study examining the effects of pyrimido[4,5-b]quinoline derivatives on cystic fibrosis cells harboring nonsense mutations, treatment with these compounds resulted in significant restoration of CFTR protein function. The study demonstrated that the compounds could enhance the translation efficiency of mRNA containing premature stop codons .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of 7-nitro derivatives revealed that these compounds could sensitize cancer cells to chemotherapeutic agents like doxorubicin. The IC50 values indicated effective inhibition of survivin interactions with apoptotic proteins, suggesting a mechanism by which these compounds enhance apoptosis in cancer cells .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of 2-aminoquinoline-3-carboxamide derivatives with ketones or aldehydes under acidic or catalytic conditions. For example:
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Zinc chloride catalysis : Cyclic ketones react with 2-aminoquinoline-3-carboxamide to form spiro derivatives at 60–80°C, yielding 50–65% .
-
Ultrasound-assisted synthesis : Fe(DS)₃ (a Lewis acid-surfactant catalyst) under sonication reduces reaction time (30–60 min) and improves yields (52–65%) compared to conventional heating .
-
Low-cost precursors : Using cavitation (ultrasound) with aryl aldehydes and ammonium acetate in ethanol achieves 50–70% yields for tetrahydropyrimidoquinoline-diones .
Table 1 : Comparison of Synthetic Methods
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. Key features include:
- ¹H NMR : Distinct peaks for isopropyl (δ 1.2–1.4 ppm, doublet), methyl (δ 3.2–3.3 ppm, singlet), and aromatic protons (δ 6.6–7.8 ppm) .
- ¹³C NMR : Carbonyl groups (C=O) appear at δ 160–170 ppm, while quaternary carbons in the quinoline core resonate at δ 130–150 ppm .
- IR spectroscopy : Stretching vibrations for C=O (1705 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm the dione and pyrimidine moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrimidoquinoline derivatives across studies?
- Methodological Answer : Discrepancies often arise from variations in substituents or assay conditions. Strategies include:
- Structure-activity relationship (SAR) analysis : Compare derivatives with systematic substituent changes (e.g., 4-fluorobenzylidene vs. thiophene-methylene in ). Bioactivity trends correlate with electron-withdrawing/donating groups .
- Standardized assays : Replicate studies under controlled conditions (e.g., microbial strain, incubation time) to isolate structural effects from methodological variability.
Q. What methodologies are recommended for assessing the environmental fate and transformation pathways of this compound?
- Methodological Answer : Long-term environmental studies should combine:
- Laboratory simulations : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and soil sorption coefficients (Kd) .
- Ecotoxicology assays : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC₅₀) and bioaccumulation potential (log Kow) .
- Computational modeling : Predict degradation products using software like EPI Suite or TEST to prioritize hazardous intermediates .
Q. What strategies optimize regioselectivity in multi-step syntheses of pyrimido[4,5-b]quinoline derivatives?
- Methodological Answer : Regioselectivity is controlled by:
- Catalyst choice : ZnCl₂ favors spirocyclic products, while Fe(DS)₃ enhances quinoline ring formation .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for cyclization at the 4,5-position .
- Temperature gradients : Stepwise heating (40°C → 80°C) minimizes side reactions during cyclocondensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
